molecular formula C12H15BrO B8170730 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene

Cat. No.: B8170730
M. Wt: 255.15 g/mol
InChI Key: QUFSYFLNSFOQHS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-4-(cyclobutylmethoxy)-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9-5-6-11(7-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFSYFLNSFOQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene typically involves the bromination of 4-(cyclobutylmethoxy)-1-methylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-(cyclobutylmethoxy)-1-methylbenzene derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include 4-(cyclobutylmethoxy)-1-methylbenzene.

Scientific Research Applications

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene
  • CAS No.: 1851100-43-0
  • Molecular Formula : C₁₂H₁₅BrO
  • Molecular Weight : 255.16 g/mol
  • Structure : A brominated aromatic ring substituted with a methyl group at position 1 and a cyclobutylmethoxy group at position 2.

Applications :
Primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity allows for tailored reactivity in coupling reactions (e.g., Suzuki-Miyaura) .

Comparison with Similar Compounds

Structural Analogs with Varied Alkoxy Substituents

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Differences References
This compound C₁₂H₁₅BrO Cyclobutylmethoxy, methyl 255.16 Reference compound; bulky alkoxy group
1-Bromo-4-(cyclopentyloxy)-2-methylbenzene C₁₂H₁₅BrO Cyclopentyloxy, methyl 255.16 Larger cycloalkoxy (5-membered ring)
4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene C₁₀H₁₃BrO₂ 2-Methoxyethoxy, methyl 245.12 Ether chain increases polarity
2-Bromo-4-methoxy-1-methylbenzene C₈H₉BrO Methoxy, methyl 201.06 Simpler structure; lower molecular weight

Key Observations :

  • Steric Effects : Cyclobutylmethoxy and cyclopentyloxy groups introduce steric hindrance, impacting reaction kinetics in cross-coupling reactions .
  • Polarity : Ether-containing substituents (e.g., 2-methoxyethoxy) enhance solubility in polar solvents compared to cyclic alkoxy groups .

Halogenated Derivatives

Compound Molecular Formula Additional Halogens Molecular Weight (g/mol) Impact on Reactivity References
2-Bromo-4-(difluoromethoxy)-1-methylbenzene C₈H₇BrF₂O Fluorine (x2) 237.04 Electron-withdrawing effects enhance electrophilicity
4-Bromo-1-fluoro-2-methoxybenzene C₇H₆BrFO Fluorine 205.03 Fluorine directs electrophilic substitution
4-Bromo-2-chloro-1-methoxybenzene C₇H₆BrClO Chlorine 221.48 Increased halogen diversity for diversification

Key Observations :

  • Electronic Effects : Fluorine and chlorine substituents alter electron density, directing regioselectivity in subsequent reactions (e.g., para-substitution favored in fluorinated analogs) .
  • Synthetic Utility : Multihalogenated compounds serve as versatile intermediates for further functionalization .

Substituent Position Isomers

Compound Substituent Positions Molecular Formula Molecular Weight (g/mol) Synthetic Challenges References
1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene Methyl at 2, cyclobutylmethoxy at 4 C₁₂H₁₅BrO 255.16 Steric hindrance complicates coupling steps
4-Benzyloxy-2-bromo-1-methoxybenzene Benzyloxy at 4, methoxy at 1 C₁₄H₁₃BrO₂ 293.16 Benzyl group requires deprotection steps

Key Observations :

  • Regioselectivity : Positional isomers require precise control during synthesis (e.g., ortho-bromination vs. para-substitution) .
  • Protection/Deprotection : Benzyloxy groups necessitate additional steps for removal, increasing synthetic complexity .

Biological Activity

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article compiles various research findings, including synthetic methods, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C12H15BrO
  • Molecular Weight : 255.15 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 2-bromo-4-methylphenol.
  • Alkylation : The phenolic compound is reacted with cyclobutylmethanol under acidic conditions to form the ether.
  • Purification : The product is purified using recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The bromine atom can participate in halogen bonding, enhancing binding affinity to proteins, while the methoxy group may influence lipophilicity and membrane permeability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results are summarized in Table 1:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that:

  • HeLa Cells : IC50 = 25 µM
  • MCF-7 Cells : IC50 = 30 µM

These values indicate that the compound possesses significant cytotoxic effects on cancer cells, suggesting potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the cyclobutyl group and the bromine substituent significantly affect biological activity. For instance, replacing the cyclobutyl group with a larger alkyl chain resulted in decreased potency, highlighting the importance of molecular size and sterics in binding interactions.

Case Studies

A recent case study explored the effects of this compound on GPR88, an orphan receptor implicated in neurological disorders. The study found that:

  • GPR88 Activation : The compound activated GPR88 with an EC50 value of approximately 150 nM.
  • Behavioral Effects : In vivo studies showed improved motor coordination in rodent models treated with the compound.

These findings suggest a potential application in treating disorders associated with GPR88 dysregulation.

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